Cas no 351184-42-4 ((9H-fluoren-9-yl)methyl 4-hydroxypiperidine-1-carboxylate)

(9H-Fluoren-9-yl)methyl 4-hydroxypiperidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly in peptide chemistry and solid-phase applications. Its key advantages include the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which offers selective deprotection under mild basic conditions, ensuring compatibility with acid-sensitive substrates. The 4-hydroxypiperidine moiety enhances solubility and provides a handle for further functionalization. This compound is valued for its stability under standard handling conditions and its utility in constructing complex molecular architectures. Its orthogonal protection strategy makes it suitable for multi-step syntheses, particularly in pharmaceutical and bioconjugation research. The product is typically characterized by high purity and consistent performance in demanding synthetic workflows.
(9H-fluoren-9-yl)methyl 4-hydroxypiperidine-1-carboxylate structure
351184-42-4 structure
商品名:(9H-fluoren-9-yl)methyl 4-hydroxypiperidine-1-carboxylate
CAS番号:351184-42-4
MF:C20H21NO3
メガワット:323.38600
MDL:MFCD03426240
CID:919903
PubChem ID:1502083

(9H-fluoren-9-yl)methyl 4-hydroxypiperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • n-fmoc-4-piperidinol
    • 9H-fluoren-9-ylmethyl 4-hydroxypiperidine-1-carboxylate
    • 9H-fluoren-9-ylmethyl 4-hydroxy-1-piperidinecarboxylate
    • FMOC-4-HYDROXYPIPERIDINE
    • (9H-fluoren-9-yl)methyl 4-hydroxypiperidine-1-carboxylate
    • MFCD03426240
    • Z1123720143
    • CS-0155940
    • BS-17091
    • AB15339
    • 351184-42-4
    • BPA18442
    • SCHEMBL693889
    • DTXSID60363608
    • EN300-175889
    • (9H-FLUOREN-9-YL)METHYL4-HYDROXYPIPERIDINE-1-CARBOXYLATE
    • A822579
    • AKOS012614781
    • MDL: MFCD03426240
    • インチ: InChI=1S/C20H21NO3/c22-14-9-11-21(12-10-14)20(23)24-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19,22H,9-13H2
    • InChIKey: DANUFRHHXWZNIK-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C2C(=C1)C3=CC=CC=C3C2COC(=O)N4CCC(CC4)O

計算された属性

  • せいみつぶんしりょう: 323.15200
  • どういたいしつりょう: 323.152
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 24
  • 回転可能化学結合数: 4
  • 複雑さ: 424
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.8A^2
  • 疎水性パラメータ計算基準値(XlogP): 3.1

じっけんとくせい

  • 密度みつど: 1.260±0.06 g/cm3 (20 ºC 760 Torr),
  • ふってん: 510.7°C at 760 mmHg
  • フラッシュポイント: 262.7°C
  • 屈折率: 1.627
  • ようかいど: ほとんど溶けない(0.039 g/l)(25ºC)、
  • PSA: 49.77000
  • LogP: 3.33010

(9H-fluoren-9-yl)methyl 4-hydroxypiperidine-1-carboxylate セキュリティ情報

(9H-fluoren-9-yl)methyl 4-hydroxypiperidine-1-carboxylate 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(9H-fluoren-9-yl)methyl 4-hydroxypiperidine-1-carboxylate 価格詳細 >>

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(9H-fluoren-9-yl)methyl 4-hydroxypiperidine-1-carboxylate 関連文献

(9H-fluoren-9-yl)methyl 4-hydroxypiperidine-1-carboxylateに関する追加情報

Compound Introduction: (9H-fluoren-9-yl)methyl 4-hydroxypiperidine-1-carboxylate (CAS No. 351184-42-4)

The compound (9H-fluoren-9-yl)methyl 4-hydroxypiperidine-1-carboxylate, identified by its CAS number 351184-42-4, is a sophisticated organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic derivatives characterized by its structural complexity and functional diversity, making it a promising candidate for further exploration in drug discovery and development.

The molecular structure of (9H-fluoren-9-yl)methyl 4-hydroxypiperidine-1-carboxylate consists of a fluorene moiety linked to a piperidine ring through a hydroxymethyl group. This unique arrangement imparts distinct physicochemical properties to the compound, including solubility, stability, and bioavailability, which are critical factors in determining its potential as a therapeutic agent. The presence of both hydrophobic and hydrophilic regions in its structure suggests that it may exhibit favorable interactions with biological targets, making it an attractive scaffold for designing novel drugs.

In recent years, there has been a growing interest in exploring the pharmacological properties of piperidine derivatives due to their wide range of biological activities. Piperidine scaffolds are known to be present in numerous FDA-approved drugs, highlighting their importance in medicinal chemistry. Specifically, the 4-hydroxypiperidine moiety in (9H-fluoren-9-yl)methyl 4-hydroxypiperidine-1-carboxylate has been implicated in various pharmacological effects, including receptor binding, enzyme inhibition, and modulation of cellular pathways. These properties make the compound a valuable tool for studying the mechanisms of action of potential therapeutic agents.

The fluorene group attached to the piperidine ring in (9H-fluoren-9-yl)methyl 4-hydroxypiperidine-1-carboxylate adds an additional layer of complexity to its pharmacological profile. Fluorene derivatives are known for their fluorescence properties, which have been exploited in various applications, including bioimaging and drug delivery systems. The combination of the fluorene and piperidine moieties suggests that this compound may have applications beyond traditional small-molecule drug development, such as in the design of fluorescent probes for biological assays.

Current research in the field of medicinal chemistry has highlighted the importance of structure-activity relationships (SAR) in designing effective therapeutic agents. The unique structural features of (9H-fluoren-9-yl)methyl 4-hydroxypiperidine-1-carboxylate make it an ideal candidate for SAR studies aimed at optimizing its pharmacological properties. By systematically modifying different parts of its structure, researchers can gain insights into how specific functional groups contribute to its biological activity. This information can then be used to design more potent and selective drug candidates.

One of the most promising areas of research involving (9H-fluoren-9-yl)methyl 4-hydroxypiperidine-1-carboxylate is its potential application in treating neurological disorders. Piperidine derivatives have shown promise as monoamine oxidase (MAO) inhibitors, which are used to treat conditions such as depression and Parkinson's disease. The hydroxypiperidine moiety in this compound suggests that it may interact with MAO enzymes, potentially leading to the development of novel therapeutics for neurological disorders.

Additionally, the fluorene group in (9H-fluoren-9-yl)methyl 4-hydroxypiperidine-1-carboxylate offers opportunities for developing imaging agents that can be used to visualize neurological pathways in vivo. Fluorescent probes based on fluorene derivatives have been widely used in neuroimaging studies due to their high sensitivity and specificity. By incorporating this compound into imaging agents, researchers can gain deeper insights into neural activity and develop more accurate diagnostic tools for neurological diseases.

In conclusion, (9H-fluoren-9-yl)methyl 4-hydroxypiperidine-1-carboxylate (CAS No. 351184-42-4) is a structurally complex and functionally diverse compound with significant potential in pharmaceutical research and development. Its unique combination of a fluorene moiety and a hydroxypiperidine scaffold makes it an attractive candidate for further exploration in drug discovery, particularly for treating neurological disorders and developing novel imaging agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing our understanding of biological processes and developing new therapeutic strategies.

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